Olysio

Description

Significance of HCV NS3/4A Protease Inhibition in Antiviral Drug Development

The hepatitis C virus NS3/4A protease is a serine protease essential for the viral life cycle. nih.govnih.gov This enzyme is responsible for cleaving the HCV polyprotein into mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B), which are vital for viral replication. nih.govnih.gov The NS3/4A protease also plays a role in the virus's ability to evade the host's innate immune response by cleaving two cellular proteins involved in the interferon pathway. nih.gov

Given its crucial role in viral maturation and immune evasion, the HCV NS3/4A protease became a prime target for antiviral drug development. nih.govnih.gov The inhibition of this enzyme disrupts the viral replication process, leading to a reduction in viral load. patsnap.com The development of specific inhibitors for this protease was a key strategy in the design of DAAs.

Historical Context of Simeprevir Discovery within Direct-Acting Antivirals (DAAs) Research

The journey to develop effective HCV treatments began with interferon-based therapies, which had limited efficacy and significant side effects. elsevier.es The approval of the first-generation NS3/4A protease inhibitors, telaprevir (B1684684) and boceprevir, in 2011 was a major milestone, ushering in the era of DAAs. nih.govacs.org These agents, when combined with pegylated interferon and ribavirin, significantly improved sustained virologic response (SVR) rates. nih.gov

However, these first-generation inhibitors had limitations, including a high pill burden, significant side effects, and the rapid emergence of drug resistance. This spurred the development of second-generation protease inhibitors with improved characteristics. Simeprevir (formerly known as TMC435) emerged from these efforts as a potent, once-daily, oral HCV NS3/4A protease inhibitor. nih.govresearchgate.net Its macrocyclic structure conferred a higher binding affinity and specificity for the NS3 protease compared to the linear structure of the first-generation inhibitors. nih.gov Simeprevir was approved in 2013 for the treatment of chronic HCV genotype 1 infection, further advancing the shift towards interferon-free treatment regimens. nih.govderpharmachemica.com

Table 1: Key Milestones in the Development of HCV NS3/4A Protease Inhibitors

| Year | Milestone | Significance |

|---|---|---|

| 2011 | Approval of first-generation protease inhibitors (Telaprevir, Boceprevir) | Marked the beginning of the direct-acting antiviral (DAA) era for HCV treatment. nih.govacs.org |

Properties

Key on ui mechanism of action |

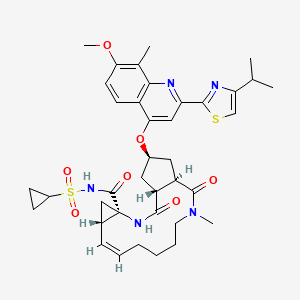

Simeprevir is accumulated in the liver after uptake into hepatocytes via OATP1B1/3. NS3/4A heterodimeric complex is composed of the cofactor N4A subunit and N3 subunit which contains the proteolytic site. The NS3/4A protease cleaves the HCV polyprotein downstream of the NS3 site, generating non-structural viral proteins NS3, NS4A, NS4B, NS5A and NS5B and subsequently formation of mature proteins. Simeprevir exerts an inhibitory action on HCV polyprotein cleavage via induced-fit binding to an extended S2 subsite located in the NS3 catalytic site. NS3/4A inhibitors usually depend on few interactions located in the substrate binding groove of the viral serine protease, thus are susceptible to resistance and failed treatment from few critical mutations in these sites. At higher concentration above their antiviral half-maximal effective concentration (EC50), simeprevir and other NS3/4A inhibitors also restore interferon (IFN)-signaling pathways that are thought to be disrupted by NS3/4A protease and recover innate immune processes. NS3/4A protease cleaves two essential adaptor proteins that initiate signaling leading to activation of IFN regulatory factor 3 and IFN-α/β synthesis, which are mitochondrial antiviral-signaling proteins (MAVS otherwise known as IPS-1, VISA, or Cardif) and toll/interleukin-1 receptor (TIR)- domain-containing adaptor-inducing IFN-β (TRIF). Blocking the function of these adaptor proteins results in impaired interferon induction. NS3/4A inhibitors recover the proper IFN-signaling pathways. Simeprevir sodium is a selective hepatitis C virus (HCV) nonstructural 3/4A (NS3/4A) protease inhibitor (PI). The drug is a direct-acting antiviral (DAA) with activity against HCV. Simeprevir binds noncovalently to the active site of HCV NS3/4A protease, thereby blocking enzyme activity essential for viral replication (i.e., cleavage of the HCV-encoded polyprotein at the NS3/NS4A, NS4A/NS4B, NS4A/NS5A, and NS5A/NS5B junctions). In vitro studies using biochemical and cell-based replicon assays indicate that simeprevir has potent activity against HCV genotypes 1a and 1b1 5 8 9 and has some activity against HCV genotypes 2, 4, 5, and 6 (not genotype 3). |

|---|---|

CAS No. |

923604-59-5 |

Molecular Formula |

C38H47N5O7S2 |

Molecular Weight |

749.9 g/mol |

IUPAC Name |

(1R,4R,7Z,15R,17R)-N-cyclopropylsulfonyl-17-[7-methoxy-8-methyl-2-(4-propan-2-yl-1,3-thiazol-2-yl)quinolin-4-yl]oxy-13-methyl-2,14-dioxo-3,13-diazatricyclo[13.3.0.04,6]octadec-7-ene-4-carboxamide |

InChI |

InChI=1S/C38H47N5O7S2/c1-21(2)30-20-51-35(40-30)29-18-32(26-13-14-31(49-5)22(3)33(26)39-29)50-24-16-27-28(17-24)36(45)43(4)15-9-7-6-8-10-23-19-38(23,41-34(27)44)37(46)42-52(47,48)25-11-12-25/h8,10,13-14,18,20-21,23-25,27-28H,6-7,9,11-12,15-17,19H2,1-5H3,(H,41,44)(H,42,46)/b10-8-/t23?,24-,27-,28-,38-/m1/s1 |

InChI Key |

JTZZSQYMACOLNN-CDZHZSKVSA-N |

Isomeric SMILES |

CC1=C(C=CC2=C1N=C(C=C2OC3CC4C(C3)C(=O)N(CCCCC=CC5C[C@@]5(NC4=O)C(=O)NS(=O)(=O)C6CC6)C)C7=NC(=CS7)C(C)C)OC |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(C=C2OC3CC4C(C3)C(=O)N(CCCCC=CC5CC5(NC4=O)C(=O)NS(=O)(=O)C6CC6)C)C7=NC(=CS7)C(C)C)OC |

Color/Form |

White to almost white powder |

Pictograms |

Irritant; Environmental Hazard |

solubility |

Insoluble Practically insoluble in water over a wide pH range Practically insoluble in propylene glycol; very slightly soluble in ethanol; slightly soluble in acetone. Soluble in dichloromethane; freely soluble in some organic solvents |

Synonyms |

435, TMC 435350, TMC N-(17-(2-(4-isopropylthiazole-2-yl)-7-methoxy-8-methylquinolin-4-yloxy)-13-methyl-2,14-dioxo-3,13-diazatricyclo(13.3.0.04,6)octadec-7-ene-4-carbonyl)(cyclopropyl)sulfonamide Olysio simeprevir TMC 435 TMC 435350 TMC-435 TMC-435350 TMC435 TMC435350 |

vapor_pressure |

5.9X10-27 mm Hg at 25 °C (est) |

Origin of Product |

United States |

Mechanism of Action

Simeprevir functions as a specific and reversible inhibitor of the HCV NS3/4A serine protease. patsnap.comcancer.gov By binding to the active site of the enzyme, simeprevir prevents the proteolytic cleavage of the viral polyprotein. patsnap.com This disruption of the viral replication cycle halts the production of new, functional viral particles. youtube.com

Chemical Synthesis and Structure Activity Relationship

Overview of the Synthetic Pathways for Simeprevir

The chemical synthesis of simeprevir is a complex, multi-step process. nih.govacs.org A key step in its synthesis is a ring-closing metathesis (RCM) reaction to form the characteristic macrocyclic core of the molecule. nih.govacs.org The synthesis starts from three main building blocks that are coupled together. researchgate.net Different synthetic routes have been developed for laboratory-scale and process development, with the latter focusing on safer and more scalable reactions. ivaneperez.com For instance, in the process development route, reagents like 2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (B555866) (EEDQ) and N-Methyl Morpholine (NMM) are used for peptide coupling due to their improved safety profile compared to reagents used in the initial lead optimization. ivaneperez.com

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies were crucial in the design of simeprevir. These studies explored how modifications to different parts of the molecule affected its antiviral potency and other properties. The macrocyclic structure was found to be a key determinant of its high affinity and specificity for the NS3/4A protease. nih.gov The optimization of substituents on the quinoline (B57606) and cyclopropylsulfonamide moieties led to improved biological activity and metabolic stability. acs.org For example, the introduction of a methyl group in the P1 cyclopropylsulfonamide moiety enhanced its metabolic stability in human liver microsomes. acs.org

Molecular Mechanisms of Antiviral Resistance to Simeprevir

Identification and Characterization of Resistance-Associated Amino Acid Substitutions (RAASs) in HCV NS3 Protease

Both in vitro selection studies and analyses of clinical patient samples have pinpointed several key amino acid substitutions within the NS3 protease that lead to reduced susceptibility to simeprevir. These include mutations at positions F43, Q80, S122, R155, A156, and D168. tga.gov.aufda.govfda.gov

The NS3 Q80K polymorphism is a naturally occurring variant with a notable impact on simeprevir susceptibility, particularly in HCV genotype 1a. brieflands.comasm.orgriberasalud.com Its prevalence exhibits geographical variability, being considerably higher in the United States (approximately 40-50%) compared to Europe (around 19-20%). riberasalud.comdovepress.comoup.com In individuals infected with HCV genotype 1a, the presence of the Q80K polymorphism at baseline has been linked to significantly lower sustained virologic response (SVR) rates when simeprevir was administered in combination with pegylated-interferon and ribavirin. For instance, SVR rates were reported to be 58% in genotype 1a-infected treatment-naïve patients with Q80K, versus 84% in those without it. asm.org While the Q80K substitution alone typically confers a low-level resistance to simeprevir, characterized by a fold change (FC) in EC50 between 2 and 50, its presence can lower the resistance barrier, thereby facilitating the emergence of additional resistance mutations, such as R155K, which can lead to higher rates of treatment failure. asm.orgdovepress.comnih.govhivclinic.caeuropa.euresearchgate.net

Table 1: Prevalence and Impact of NS3 Q80K Polymorphism on Simeprevir Susceptibility

| Genotype/Subtype | Prevalence of Q80K (Baseline) | Impact on Simeprevir Susceptibility (Fold Change in EC50) | Clinical Outcome (SVR rates with PEG-IFN/RBV) | Key Observations |

| HCV Genotype 1a | ~30-50% (US), ~19-20% (Europe) riberasalud.comdovepress.comoup.com | Low-level resistance (FC 2-50) nih.govhivclinic.caeuropa.eu | Reduced SVR rates (e.g., 58% vs 84% in GT1a treatment-naïve) asm.org | Facilitates emergence of other mutations (e.g., R155K), leading to higher treatment failure asm.orgdovepress.comresearchgate.net |

| HCV Genotype 1b | ~0.5% dovepress.comdrugbank.com | Generally no significant impact dovepress.com | Not clinically significant due to low prevalence dovepress.com | Rarely observed dovepress.com |

Amino acid substitutions at NS3 positions S122, R155, and D168 are also crucial in conferring resistance to simeprevir. drugbank.comfda.govrcsb.org

The pattern of emerging resistance mutations often displays genotype-specific profiles. In patients infected with HCV genotype 1a, the R155K substitution is frequently detected, either alone or in conjunction with other mutations at NS3 positions 80 and/or 168. This mutation confers high-level resistance to simeprevir, with a fold change in EC50 typically greater than 50. dovepress.comnih.govhivclinic.catandfonline.comtga.gov.au Specifically, the R155K mutation can lead to a median FC of 88 in a genotype 1a replicon backbone. nih.gov Conversely, for HCV genotype 1b, the D168V mutation is the most commonly observed at the point of treatment failure, also imparting high-level resistance (FC ≥ 50). dovepress.comnih.govhivclinic.catandfonline.comtga.gov.au The D168V mutation has been demonstrated to cause a substantial reduction in simeprevir susceptibility, with FC values ranging from approximately 1,800 to 2,830-fold. tga.gov.aunih.govtandfonline.com Other D168 substitutions, such as D168A, D168H, and D168T, similarly confer high-level resistance. nih.gov

Table 2: Genotype-Specific Resistance Profiles for Simeprevir

| Genotype/Subtype | Common Resistance-Associated Substitutions (RAASs) | Level of Resistance (Fold Change in EC50) | Key Observations |

| HCV Genotype 1a | R155K (alone or with Q80/D168) dovepress.comtandfonline.comtga.gov.au | High-level (FC ≥ 50, e.g., median 88 for R155K) nih.govhivclinic.ca | Most frequently observed at failure in GT1a dovepress.comtga.gov.au |

| HCV Genotype 1b | D168V (most common) dovepress.comtandfonline.comtga.gov.au | High-level (FC ≥ 50, e.g., 1,800-2,830 for D168V) tga.gov.aunih.govhivclinic.ca | Primarily observed in GT1b isolates dovepress.comtga.gov.au |

The D168Q polymorphism is a prevalent natural variant found in nearly all HCV genotype 3a isolates. nih.govagidei.orgnih.gov This naturally occurring substitution confers significant resistance to simeprevir, with reported reductions in activity exceeding 700-fold in a genotype 1b replicon assay, and up to 700-fold resistance in genotype 3a. nih.govagidei.orgnih.govsemanticscholar.org This inherent resistance largely explains why current NS3 protease inhibitors, including simeprevir, are primarily effective against genotype 1 and demonstrate reduced efficacy against genotype 3. nih.gov

Amino Acid Substitutions at NS3 Positions S122, R155, and D168

Cross-Resistance Profiles with Other NS3/4A Protease Inhibitors

Cross-resistance is an expected phenomenon among NS3/4A protease inhibitors due to their common target. tga.gov.aufda.gov Simeprevir exhibits cross-resistance with first-generation NS3 protease inhibitors such as telaprevir (B1684684) and boceprevir. tga.gov.audovepress.comhivclinic.ca For example, mutations at amino acid positions 155 and 156 can impact the antiviral activity of simeprevir, boceprevir, and telaprevir. tga.gov.audovepress.comhivclinic.ca The Q80K polymorphism, while primarily affecting simeprevir, can also influence the activity of other NS3/4A protease inhibitors like asunaprevir (B1667651) and sovaprevir. agidei.orgnih.gov However, some studies indicate that while simeprevir may select for D168 mutations, other NS3/4A PIs might not induce the same boosted replication of Q80K+R155K variants, suggesting nuanced differences in their cross-resistance profiles. asm.orgnih.gov

Table 3: Overlapping Mutations Affecting Antiviral Activity of NS3/4A Protease Inhibitors

| NS3 Position | Simeprevir hivclinic.ca | Boceprevir hivclinic.ca | Telaprevir hivclinic.ca |

| V36 | M | A/M | - |

| F43 | C/S | - | - |

| T54 | A | A/S | - |

| R155 | G/I/K/M/Q/T | K/T | - |

| A156 | S/T/V | S/T/V | - |

Molecular Basis of Reduced Viral Susceptibility

The molecular basis for reduced viral susceptibility to simeprevir involves specific structural alterations within the NS3/4A protease that diminish the inhibitor's binding affinity or efficacy. Simeprevir is a macrocyclic, reversible, and noncovalent inhibitor that binds to the active site of the NS3/4A protease. drugbank.com Resistance mutations frequently emerge at crucial residues located within or in close proximity to this active site. For instance, mutations at D168, a simeprevir-specific amino acid position, lead to substantial reductions in susceptibility, characterized by high fold changes in EC50. tga.gov.audovepress.comnih.govdrugbank.com The D168V mutation, for example, results in a significant loss of simeprevir activity, likely due to conformational changes that impede optimal drug binding. tga.gov.aunih.govtandfonline.com Similarly, the R155K mutation, particularly in genotype 1a, also confers high-level resistance, underscoring its critical role in the interaction between the protease and simeprevir. dovepress.comnih.gov The Q80K polymorphism, while conferring lower-level resistance individually, can establish a lower resistance barrier, thereby facilitating the emergence of additional mutations such as R155K, which then contribute to higher rates of treatment failure. asm.orgdovepress.comresearchgate.net These resistance-associated substitutions can alter the precise shape of the protease active site, thereby reducing the drug's ability to bind effectively and allowing the virus to continue its replication cycle. nih.gov

Evolution of Resistance Variants in In Vitro Models

In vitro studies have been instrumental in characterizing the evolution of HCV resistance to simeprevir. These investigations typically employ replicon-containing human hepatoma cell lines, such as those derived from HCV genotype 1a and 1b, subjected to selective pressure from simeprevir at either constant or escalating concentrations tga.gov.audovepress.com. Such experimental conditions mimic the selective environment encountered by the virus during drug exposure, leading to the emergence of specific amino acid substitutions within the NS3/4A protease.

Detailed research findings indicate that in a significant majority of cultures (105 out of 109), one or more mutations were observed at key NS3 protease amino acid positions: F43, Q80, R155, A156, and/or D168 tga.gov.au. These positions represent critical sites within the NS3/4A protease where alterations can diminish the binding affinity or inhibitory efficacy of simeprevir.

Key Resistance-Associated Substitutions (RASs) and Their Impact:

D168 Substitutions : Mutations at position D168 were the most frequently observed in vitro, including D168V and D168A, alongside less common substitutions such as E, H, I, T, G, N, or Y tga.gov.au. The D168Q polymorphism is also notable, occurring naturally in HCV genotype 3a and leading to a substantial reduction in simeprevir activity, with a reported >700-fold decrease in susceptibility in a genotype 1b replicon assay dovepress.comasm.org. In wild-type virus, simeprevir treatment preferentially selected D168A/V mutations asm.orgnih.gov.

Q80K Substitution : The Q80K polymorphism is frequently detected in HCV genotype 1a, with prevalence rates ranging from 19% to 48% mdpi.com. In vitro studies have demonstrated that Q80K confers a low-level resistance, typically reducing simeprevir susceptibility by approximately 10-fold drugbank.commdpi.com. While its direct impact on in vitro activity may be limited, the presence of Q80K can facilitate the emergence of additional amino acid substitutions, contributing to higher treatment failure rates nih.govnih.gov.

R155K Substitution : In variants harboring the Q80K or Q80R polymorphism, an additional mutation at residue R155, specifically R155K, was selected at simeprevir concentrations below 2.5 μM asm.orgnih.gov. This suggests a synergistic effect where the initial Q80K/R mutation primes the virus for the acquisition of R155K under drug pressure.

Other Notable Mutations : Less frequent but still significant substitutions observed in vitro include F43S, Q80R, Q80H, A156V, A156T, and A156G tga.gov.au. Mutations at S122 and I/V170T have also been identified as reducing susceptibility to simeprevir drugbank.comnih.gov.

The impact of these resistance-associated substitutions is often quantified by the fold change (FC) in the half-maximal effective concentration (EC50) of simeprevir. In vitro, clinical isolates without significant resistance mutations generally show full susceptibility (FC ≤ 2.0) or low-level resistance (FC > 2.0 and < 50). However, treatment failure has been consistently associated with the emergence of high-level resistance variants, often exhibiting a median FC value of approximately 400 nih.gov.

Furthermore, some in vitro studies have revealed an unexpected phenomenon: simeprevir concentrations below 1 μM significantly boosted the replication of Q80K/R R155K variants. Notably, the replication capacity of the Q80K+R155K variant at 0.75 to 1 μM simeprevir was observed to be higher than that of the wild-type virus in the absence of the drug. This replication boost was specific to simeprevir and was not observed with other NS3/4A protease inhibitors or in genotype 1b isolates asm.orgnih.gov. This finding provides insight into how certain RAVs can contribute to treatment failure by maintaining or even enhancing viral fitness under drug pressure.

The following table summarizes key resistance-associated substitutions identified in in vitro models and their reported impact on simeprevir susceptibility:

| NS3 Amino Acid Position | Common Substitutions | Associated Genotypes | In Vitro Impact on Simeprevir Susceptibility |

| D168 | D168V, D168A, D168Q | 1a, 1b, 3a | Most common, high-level resistance. D168Q (natural polymorphism in GT3a) leads to >700-fold reduction tga.gov.audovepress.comasm.orgasm.orgnih.gov. |

| Q80 | Q80K, Q80R, Q80H | 1a | Low-level resistance (approx. 10-fold reduction); facilitates emergence of other mutations drugbank.comtga.gov.auasm.orgnih.govmdpi.com. |

| R155 | R155K | 1a | Selected in Q80K/R variants; contributes to resistance tga.gov.auasm.orgnih.gov. |

| A156 | A156V, A156T, A156G | 1a, 1b | Observed in resistance selection studies tga.gov.au. |

| F43 | F43S | 1a, 1b | Observed in resistance selection studies tga.gov.au. |

| S122 | S122R | 1a | Associated with reduced susceptibility drugbank.com. |

| I/V170 | I/V170T | 1a | Associated with reduced susceptibility nih.gov. |

Preclinical Pharmacological Research on Simeprevir

Preclinical Pharmacokinetic Research

Distribution Studies in Non-Human Models (e.g., Liver:Blood Ratio in Rat)

Preclinical studies in animal models have demonstrated that simeprevir undergoes extensive distribution, particularly to the gut and liver tissues. drugbank.comfda.govwikidoc.org In rats, a liver:blood ratio of 29:1 was observed, indicating significant accumulation within the liver. drugbank.comfda.govwikidoc.orgnih.gov While human distribution into compartments other than plasma has not been fully evaluated, preclinical findings in humans showed high tissue/plasma AUC ratios, with the small intestine exhibiting a ratio of 128 and the liver a ratio of 39. nih.gov Simeprevir is largely confined to the plasma rather than the cellular components of the blood, as indicated by a blood:plasma ratio of approximately 0.66. fda.gov

Table 1: Simeprevir Distribution Ratios in Preclinical Models

| Model/Tissue | Ratio (Tissue:Blood/Plasma) | Source |

| Rat Liver | 29:1 (Liver:Blood) | drugbank.comfda.govwikidoc.orgnih.gov |

| Human Liver | 39:1 (Liver:Plasma) | nih.gov |

| Human Small Intestine | 128:1 (Small Intestine:Plasma) | nih.gov |

| Human Blood | ~0.66 (Blood:Plasma) | fda.gov |

Hepatic Uptake Mechanisms: Role of Organic Anion Transporting Polypeptides (OATP1B1/3, OATP2B1)

Hepatic uptake of simeprevir is primarily mediated by organic anion transporting polypeptides (OATP) 1B1 and OATP1B3. drugbank.comfda.govwikidoc.orgnih.govfda.govnih.gov In vitro data and physiologically-based pharmacokinetic (PBPK) modeling and simulations suggest that this active uptake process is a major mechanism contributing to the distribution of simeprevir into the liver. fda.govwikidoc.orgfda.gov OATP2B1 has also been identified as a substrate for simeprevir. fda.gov The saturation of OATP1B1/3-mediated hepatic uptake is a significant factor contributing to the nonlinear pharmacokinetics observed with simeprevir. fda.govnih.govnih.govresearchgate.net Furthermore, in vitro studies have indicated that simeprevir can inhibit the uptake transporters OATP1B1, OATP1B3, and OATP2B1. nih.govnih.govfda.govresearchgate.net

Elimination Pathways: Predominance of Biliary Excretion

Simeprevir is predominantly eliminated from the body through biliary excretion. drugbank.comfda.govnih.govnih.govfda.govhivclinic.caeuropa.eudrugs.commims.comwvu.edu Renal clearance plays an insignificant role in its elimination. nih.goveuropa.eu A radioactivity study demonstrated that following a single oral administration of radiolabeled simeprevir, approximately 91% of the total radioactivity was recovered in the feces, while less than 1% was detected in the urine. drugbank.comnih.govfda.govhivclinic.caeuropa.eudrugs.commims.comwvu.edu

Excretion of Unchanged Drug versus Metabolites

In the feces, the unchanged form of simeprevir accounted for approximately 31% of the total administered dose. drugbank.comnih.govfda.govhivclinic.caeuropa.eudrugs.commims.comwvu.edu In plasma, unchanged simeprevir was the primary circulating substance, representing about 85% of the circulating radioactivity 24 hours post-dose. fda.govfda.gov One minor metabolite, M21, was identified in plasma, constituting approximately 8% of the simeprevir area under the curve (AUC). fda.govhivclinic.ca In feces, M21, in combination with M22, was a major metabolite, accounting for 25.9% of the dose (with an M21/M22 ratio of 60/40). fda.gov These metabolites, M21 and M22, are formed through oxidation on the macrocyclic moiety of simeprevir. fda.govfda.govhivclinic.caeuropa.eu Several other metabolites were also identified in feces, though none individually comprised more than 6% of the dose. fda.gov No accumulation of metabolites has been observed following multiple-dose administration of simeprevir. hivclinic.ca

Protein Binding Characteristics in Plasma (>99.9%)

Simeprevir exhibits extensive binding to plasma proteins, with more than 99.9% of the drug bound. drugbank.comfda.govwikidoc.orgnih.govfda.govhivclinic.cadrugs.commims.comtga.gov.au The primary plasma protein responsible for this binding is albumin, with alpha 1-acid glycoprotein (B1211001) contributing to a lesser extent. drugbank.comfda.govwikidoc.orgnih.govhivclinic.cadrugs.commims.comtga.gov.au This high plasma protein binding is not significantly altered in patients with renal or hepatic impairment. fda.govwikidoc.orgnih.govtga.gov.au

Table 2: Simeprevir Plasma Protein Binding

| Characteristic | Value | Primary Binding Proteins | Source |

| Plasma Protein Binding | >99.9% | Albumin, Alpha 1-acid glycoprotein | drugbank.comfda.govwikidoc.orgnih.govfda.govhivclinic.cadrugs.commims.comtga.gov.au |

Nonlinear Pharmacokinetics Attributed to Saturation of Hepatic Uptake and Metabolism

Simeprevir demonstrates nonlinear pharmacokinetics at therapeutic doses. fda.govnih.govnih.govresearchgate.nethivclinic.ca This nonlinearity is primarily attributed to the saturation of both hepatic uptake, mediated by OATP1B1/3, and hepatic metabolism, predominantly by the CYP3A4 enzyme. fda.govnih.govnih.govresearchgate.nethivclinic.ca At higher doses (e.g., above 100 mg once daily in healthy subjects and 75 mg once daily in HCV-infected patients), the maximum plasma concentrations (Cmax) and area under the plasma concentration-time curve (AUC) values increase more than dose-proportionally. nih.govfda.govnih.govresearchgate.nettga.gov.au The interplay between hepatic uptake and CYP3A4 metabolism is a key factor in the observed nonlinear pharmacokinetics of simeprevir. nih.govresearchgate.netdoi.org

Drug Metabolism Research

Simeprevir undergoes hepatic metabolism. drugbank.comfda.govwikidoc.orgtga.gov.au The primary metabolic pathway involves oxidation mediated by the CYP3A system. drugbank.comfda.govwikidoc.orgnih.govresearchgate.nethivclinic.caeuropa.eudrugs.commims.comeuropa.eutga.gov.au While CYP3A4 plays a major role, the involvement of CYP2C8 and CYP2C19 in simeprevir metabolism cannot be excluded. drugbank.comfda.govwikidoc.orgfda.goveuropa.eudrugs.commims.comeuropa.eutga.gov.au In animal studies, more than 20 metabolites were identified, but the unchanged drug remains the main component in rat, dog, and human plasma. tga.gov.au Metabolites identified in feces, such as M21 and M22, are formed through oxidation on the macrocyclic and/or aromatic moiety, and by O-demethylation followed by oxidation. fda.govhivclinic.caeuropa.eu Despite metabolism, no accumulation of metabolites has been observed after multiple-dose administration of simeprevir. hivclinic.ca

Synthetic Chemistry and Process Development of Simeprevir

Lead Optimization Synthesis Routes

The initial synthetic routes for simeprevir were designed for the rapid generation of analogues for structure-activity relationship (SAR) studies. These routes prioritized flexibility and accessibility to a wide range of chemical diversity over scalability and cost-effectiveness.

Early-Stage Methodologies and Reagents

The early synthesis of the key bicyclic lactone acid intermediate relied on methodologies that, while effective at the lab scale, were not amenable to large-scale production. ivaneperez.com This included a Diels-Alder reaction, a powerful tool for the construction of cyclic systems. However, its application in this context was considered unscalable for commercial manufacturing. ivaneperez.com

Another key step in the early synthesis was the reduction of a ketone functionality. For this purpose, sodium borohydride (B1222165) was employed. ivaneperez.com While a common and effective reducing agent in medicinal chemistry, the pyrophoric nature of finely divided sodium borohydride presents significant safety concerns for large-scale operations. ivaneperez.com

A notable feature of the lead optimization route was the use of Pig Liver Esterase (PLE) for an asymmetric ester hydrolysis. This enzymatic resolution was crucial for obtaining the desired stereochemistry of the bicyclic lactone acid. ivaneperez.com However, the use of enzymes like PLE on an industrial scale can be cost-prohibitive and requires specialized equipment such as pilot-scale bioreactors. ivaneperez.com

Peptide Coupling Strategies

The construction of the macrocyclic structure of simeprevir involves the formation of amide bonds, a reaction commonly referred to as peptide coupling. In the lead optimization phase, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) in combination with N,N-diisopropylethylamine (DIPEA) was the reagent system of choice. acs.org This combination is known for its high efficiency and reliability in forming amide bonds, even with sterically hindered substrates, making it ideal for the rapid synthesis of diverse analogues. youtube.com The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF). acs.org

Process Development Synthesis Routes for Scalability and Safety

As simeprevir progressed through clinical development, the focus of the synthetic chemistry shifted towards developing a safe, robust, and scalable process suitable for commercial manufacturing. This involved a significant redesign of the synthetic route to address the shortcomings of the lead optimization synthesis.

Innovations in Bicyclic Lactone Acid Preparation

The process development route for the bicyclic lactone acid intermediate completely circumvented the problematic Diels-Alder reaction and the enzymatic resolution. ivaneperez.com The improved synthesis started from an unresolved mixture of cyclopentanone-3,4-dicarboxylic acid, which is a more readily available starting material. ivaneperez.com This new route involved a Raney Nickel hydrogenation, followed by a one-pot lactonization. ivaneperez.com A key innovation was the use of cinchonidine (B190817) for a kinetic resolution, which provided the desired enantiomer in high purity and as a stable solid with a long shelf life. ivaneperez.com This new process was not only more scalable but also more cost-effective and safer. acs.org

Improved Peptide Coupling Reagents

In the process development synthesis, the hazardous and expensive HATU was replaced with the safer and more economical peptide coupling reagent, 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (B555866) (EEDQ), in combination with N-methylmorpholine (NMM). ivaneperez.comacs.org This change was a critical step in improving the safety profile of the manufacturing process. The reaction was effectively carried out in refluxing tetrahydrofuran (B95107) (THF). ivaneperez.com

| Synthetic Step | Lead Optimization Route | Process Development Route | Key Improvements |

|---|---|---|---|

| Bicyclic Lactone Acid Preparation | Diels-Alder reaction, Sodium Borohydride reduction, Pig Liver Esterase (PLE) resolution | Raney Nickel hydrogenation, one-pot lactonization, kinetic resolution with cinchonidine | Improved scalability, safety, and cost-effectiveness; avoidance of hazardous reagents and expensive enzymes |

| Peptide Coupling | HATU/DIPEA | EEDQ/NMM | Enhanced safety profile, lower cost |

| Ring-Closing Metathesis (RCM) | Grubbs-Hoveyda generation 1 catalyst | Specialized M1 catalyst with SHD techniques | Increased efficiency and suitability for large-scale production |

Asymmetric Synthesis and Kinetic Resolution (e.g., Cinchonidine)

The large-scale synthesis of simeprevir relies on establishing the correct stereochemistry early in the process. A key intermediate, a chiral dicarboxylic acid, is resolved using kinetic resolution. thieme-connect.com In the process development route, this is achieved through the strategic use of a chiral amine, specifically cinchonidine. acs.org

The process begins with trans-cyclopentanone-3,4-dicarboxylic acid, which is hydrogenated over a Raney Nickel catalyst. The resulting hydroxydiacid is cyclized to a lactone. This lactone is then treated directly with cinchonidine. acs.org This reaction results in the formation of a highly crystalline cinchonidine salt of the desired enantiomer. This diastereomeric salt precipitation allows for the efficient separation of the desired stereoisomer from the unwanted one.

This method offers several advantages for large-scale production:

It yields the intermediate with high enantiomeric purity (97% enantiomeric excess). acs.org

The resulting salt is a stable, crystalline solid that can be stored for extended periods (at least 3 years at room temperature) without decomposition. acs.org

It provides a robust and controlled process with a minimal number of operations. acs.org

Crucially, it bypasses the need for enzymatic resolution (using Pig Liver Esterase), which can be problematic and less cost-effective for large-scale pharmaceutical manufacturing. acs.orgivaneperez.com

The cinchonidine can then be recovered and recycled after the subsequent amide coupling step, adding to the process's efficiency and cost-effectiveness. acs.org Cinchonidine, an alkaloid found in Cinchona officinalis, is a stereoisomer of cinchonine (B1669041) and is frequently used as a resolving agent in asymmetric synthesis. wikipedia.org

Optimized Ring-Opening and Methanolysis Procedures

Following the resolution and amide coupling with N-methylhexenylamine, the next key step in the simeprevir synthesis is the selective opening of the lactone ring. acs.org In the process development route, this is accomplished through an optimized, acid-catalyzed methanolysis procedure. acs.orgivaneperez.com

Instead of a water-based hydrolysis using reagents like lithium hydroxide (B78521) (LiOH), which was employed in earlier synthetic routes, the large-scale process uses methanol (B129727) in the presence of an acid catalyst. acs.orgivaneperez.com This reaction cleaves the lactone ester bond, converting it into a methyl ester and liberating a secondary alcohol.

The key features of this optimized procedure are:

Selectivity: The reaction selectively opens the lactone without affecting other functional groups in the molecule.

Impurity Control: This step, coupled with the subsequent Mitsunobu reaction, leads to a crystalline intermediate. This provides a critical purification point mid-synthesis, which is essential for ensuring the robustness of the subsequent sensitive metathesis reaction. acs.org

Refined Ring-Closing Metathesis Conditions for Commercial Scale

The formation of the 15-membered macrocycle is the cornerstone of the simeprevir synthesis and is achieved via a Ring-Closing Metathesis (RCM) reaction. nih.govdrughunter.com Transitioning this reaction to a commercial scale presented significant challenges, including catalyst efficiency, potential side reactions like epimerization, and the need to run the reaction at very low concentrations to favor intramolecular cyclization over intermolecular polymerization. thieme-connect.commcgill.ca

Extensive optimization led to refined conditions suitable for large-scale production. A critical refinement was the introduction of a tert-butyloxycarbonyl (Boc) protecting group on the amide nitrogen of the diene precursor. nih.govresearchgate.netacs.org This modification had a profound impact on the reaction's efficiency and selectivity.

The "Boc Effect" NMR analysis revealed that the site of initiation for the ruthenium metathesis catalyst changes depending on the presence of the Boc group. thieme-connect.com

Without Boc Group: The catalyst can react with both the hexenyl and the vinylcyclopropane (B126155) moieties of the diene precursor. Interaction with the vinylcyclopropane can lead to undesired cyclopropane (B1198618) epimerization. thieme-connect.com

With Boc Group: The catalyst reacts exclusively at the less hindered hexenyl moiety. This selective initiation suppresses epimerization and other side reactions. thieme-connect.com

This "Boc effect" allowed for a more efficient macrocyclization. Using the modified precursor with a second-generation Grubbs-type catalyst (M2), the reaction could be performed under simulated high dilution (SHD) conditions at a higher concentration (0.05 M) than the unprotected precursor (0.01 M), yielding the desired macrocycle in 80% yield with no polymeric byproducts. thieme-connect.com This increase in concentration is a significant advantage for large-scale manufacturing, as it allows for greater throughput in the same reactor volume.

| Parameter | Unprotected Precursor | Boc-Protected Precursor |

| Catalyst | Hoveyda-Grubbs 1st Gen (HG1) | M2 (Grubbs-type 2nd Gen) |

| Concentration | 0.01 M | 0.05 M |

| Conditions | Refluxing DCE | Refluxing PhMe (SHD) |

| Yield | 47% | 80% |

| Side Products | Polymeric byproducts | None observed |

This table presents a comparison of the Ring-Closing Metathesis (RCM) conditions for the unprotected and Boc-protected precursors of simeprevir.

Strategic Purification Methodologies (e.g., Acid/Base Extractions, Crystallization)

A robust purification strategy is essential in a multi-step synthesis to ensure the final active pharmaceutical ingredient (API) meets stringent purity standards. The large-scale synthesis of simeprevir incorporates several strategic purification methodologies to control impurities throughout the process. acs.orgivaneperez.com

Crystallization: Crystallization is the primary method for purification and is employed at key stages to isolate stable, high-purity intermediates.

Diastereomeric Salt Crystallization: As detailed in section 6.2.3, the crystallization of the cinchonidine salt is the crucial step for chiral resolution, providing the key lactone intermediate with high enantiomeric purity. acs.org

Intermediate Purification: A critical purification point was established after the Mitsunobu reaction. The resulting intermediate (63) was designed to be crystalline, allowing for its isolation and purification by crystallization. This step is vital for removing impurities that could otherwise poison the catalyst in the subsequent RCM reaction. acs.org

Final Product Isolation: The final simeprevir API is isolated via a controlled crystallization, ensuring high purity and the correct polymorphic form. ivaneperez.com

Acid/Base Extractions: Liquid-liquid acid/base extractions are used extensively to remove reagents and byproducts. For example, after certain coupling reactions, the reaction mixture is worked up using acidic or basic aqueous solutions to wash out unreacted starting materials and soluble byproducts into the aqueous layer, leaving the desired product in the organic layer. ivaneperez.com This technique is particularly useful for removing excess reagents like EEDQ (2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline) used in amide coupling steps. ivaneperez.com

Challenges and Considerations in Large-Scale Production

Scaling up the synthesis of a complex molecule like simeprevir from the laboratory to an industrial pilot plant and commercial manufacturing involves numerous challenges that must be addressed to ensure a safe, robust, efficient, and cost-effective process. acs.org

Key Challenges in Simeprevir Production:

Ring-Closing Metathesis (RCM) Scale-Up: The RCM reaction is notoriously difficult to scale. ivaneperez.com

Dilution: To prevent intermolecular dimerization and polymerization, the reaction must be run under high dilution or simulated high dilution conditions, which requires large solvent volumes and can limit reactor throughput. thieme-connect.comdrughunter.com

Catalyst Sensitivity: Ruthenium catalysts are sensitive to air, moisture, and impurities in starting materials or solvents, which can lead to deactivation and incomplete reactions. drughunter.commcgill.ca Rigorous quality control of all inputs is essential.

Ruthenium Removal: Residual ruthenium catalyst in the final product is a major concern due to its toxicity. Efficient methods are required to remove it to levels acceptable for pharmaceuticals.

Stereochemical Integrity: Maintaining the chiral integrity of the molecule throughout a multi-step synthesis is critical. The (1R,2S)-vinyl aminocyclopropylcarboxylate moiety, in particular, was found to be susceptible to epimerization during the RCM reaction in related macrocyclic inhibitors, a problem that resurfaced as a major issue on a large scale. mcgill.ca The development of the "Boc effect" was a key innovation to control this challenge in the simeprevir synthesis. thieme-connect.com

Reagent Safety and Handling: The transition from a lab-scale to a process-scale route involves replacing hazardous or difficult-to-handle reagents. For instance, the peptide coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), used in early syntheses, was replaced with the safer EEDQ in the process route. acs.orgivaneperez.com Similarly, pyrophoric reagents like sodium borohydride required careful consideration and alternative approaches for large-scale use. ivaneperez.com

Process Robustness and Impurity Control: Each step must be highly robust and reproducible. The introduction of crystallization steps for key intermediates was a deliberate strategy to ensure high purity of the material proceeding to the next step, thereby preventing the carry-through of impurities that could negatively impact subsequent reactions, especially the sensitive RCM step. acs.org

Simeprevir in Rational Drug Design Methodologies

Application of Structure-Based Drug Design (SBDD) Principles

The development of simeprevir was significantly guided by structure-based drug design (SBDD), a methodology that relies on the three-dimensional structure of the biological target to design effective inhibitors. nih.govlongdom.orgnih.gov Although an internal crystallography program was not used iteratively throughout the entire discovery program, the growing public repository of high-resolution crystal structures of the HCV NS3/4A protease, often in complex with inhibitors, provided crucial insights that informed molecular modeling and design efforts. acs.org This structural information was pivotal in understanding the key interactions within the enzyme's active site, enabling the targeted modification of inhibitor scaffolds to improve binding affinity and specificity. acs.orglongdom.org

The target of simeprevir is the NS3/4A serine protease, which features a catalytic triad (B1167595) (His-57, Asp-81, Ser-139) within its active site, similar to trypsin-like serine proteases. longdom.org The NS4A protein acts as an essential cofactor, anchoring the complex and activating the protease. longdom.org SBDD efforts focused on designing molecules that could effectively bind to this active site and disrupt its function.

Molecular docking simulations were instrumental in visualizing and predicting how simeprevir and its precursors would bind within the NS3/4A active site. longdom.orgpreprints.org These computational studies confirmed that simeprevir establishes key interactions with catalytic triad residues. longdom.org Docking analyses of simeprevir into the protease structure (e.g., PDB ID: 3KEE) revealed critical hydrogen bonds with residues such as His-57, Lys-136, Gly-137, and Ser-139. longdom.orgresearchgate.net

The structure of simeprevir is characterized by a macrocyclic core that constrains the molecule in a conformation favorable for binding. researchgate.net Key structural features and their interactions within the active site subsites include:

P1/P3 Side Chains : These are linked to form a hydrophobic 14-membered macrocycle that makes extensive hydrophobic contacts with multiple residues in the active site. acs.org

P2 Cyclopentyl Ring : This ring acts as a central scaffold. A notable feature is the substituted quinoline (B57606) attached to this ring, which occupies an extended S2 subsite of the enzyme. acs.org

Acylsulfonamide Group : This group is crucial for binding, forming hydrogen bonds with the protease backbone.

These specific interactions, predicted by docking and confirmed by structural data, explain the high affinity and specificity of simeprevir for its target. nih.govlongdom.org

Pharmacophore modeling defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For simeprevir and other HCV NS3/4A inhibitors, the pharmacophore was elucidated from the key interactions observed in co-crystal structures and docking studies.

The essential features of the simeprevir pharmacophore include:

Hydrogen Bond Acceptors and Donors : Positioned to interact with key active site residues like Ser-139 and Gly-137.

Hydrophobic/Aromatic Regions : Corresponding to the macrocyclic core and the P2 quinoline group, which occupy the hydrophobic S1, S2, and S3 pockets of the active site.

A Defined 3D Geometry : The macrocycle pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty of binding and enhancing potency.

This pharmacophore model serves as a blueprint for designing new inhibitors, ensuring that novel analogs retain the necessary features for high-affinity binding to the HCV protease. researchgate.net

While simeprevir was developed through the optimization of a known lead compound rather than a pure de novo design, its development incorporated principles central to de novo strategies. A key step in its evolution was the transition from a linear peptidomimetic inhibitor to a macrocyclic structure. researchgate.net This macrocyclization strategy can be viewed as a de novo approach to scaffold modification, where a linker was designed to connect the P1 and P3 side chains of an acyclic precursor. researchgate.net This strategic cyclization transformed a flexible, "U-shaped" linear compound into a rigid macrocycle, which offered significant advantages in terms of binding affinity and pharmacokinetic profile. researchgate.net

Ligand-Based Drug Design (LBDD) Strategies

Ligand-based drug design (LBDD) methodologies are employed when the 3D structure of the target is unknown or when focusing on the properties of known active compounds. researchgate.net The discovery of simeprevir began with a linear hexapeptide inhibitor, and its early development relied heavily on LBDD principles, specifically by synthesizing and evaluating a series of structural analogs to establish structure-activity relationships (SAR). acs.org

The optimization of the lead compounds for simeprevir extensively utilized the synthesis of structural analogs and the application of bioisosteric replacement. acs.org Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. researchgate.netresearchgate.net This strategy was employed to fine-tune the molecule's properties, improving potency, metabolic stability, and cell permeability.

A key optimization effort focused on the P2 cyclopentane (B165970) series. For instance, the lead macrocyclic compound 19 showed promising enzyme inhibition and cell permeability but had poor oral bioavailability in rats due to high plasma clearance. acs.org To address this, medicinal chemists explored bioisosteric replacements for various parts of the molecule. A significant improvement was achieved by replacing the 2-phenyl group on the quinoline moiety with different five- and six-membered heterocycles. acs.org The bioisosteric replacement of an isopropylthiazole group with an isopropylpyrazole or an isopropylpyridyl led to compounds with excellent potency and improved stability and permeability profiles. acs.org

| Compound | P2 Quinoline Substituent | Ki (nM) | EC50 (nM) | Caco-2 P_app (10⁻⁶ cm/s) |

| 26 | 2-isopropylaminothiazol-4-yl | 0.44 | 17 | 1.4 |

| 33 | 2-(1-isopropyl-1H-pyrazol-3-yl) | 0.36 | 16 | 14 |

| 34 | 2-(6-isopropylpyridin-2-yl) | 0.47 | 14 | 20 |

Table 1. Example of Bioisosteric Replacements in the P2 Cyclopentane Series. Data sourced from the Journal of Medicinal Chemistry. acs.org Ki represents the inhibition constant for HCV NS3/4A protease. EC50 is the 50% effective concentration in a cell-based replicon assay. Caco-2 P_app_ is a measure of cell permeability.

Lead Discovery and Optimization Strategies

The path to simeprevir is a classic example of a successful lead discovery and optimization campaign. The process began with the identification of a potent acyclic, peptidomimetic lead compound that, while active against the enzyme, suffered from poor drug-like properties, including low oral bioavailability. researchgate.netnih.gov

The lead optimization strategy involved a multi-pronged approach:

Macrocyclization : A key strategy was to cyclize the linear lead compound. This conformational constraint locked the molecule into a bioactive shape, which significantly increased potency by overcoming the entropic cost of binding. researchgate.net

Reduction of Peptidic Nature : The initial leads had significant peptide character, which is often associated with poor metabolic stability and low permeability. The optimization process involved systematically replacing peptidic bonds and amino acid side chains with more drug-like heterocyclic and carbocyclic structures. acs.org

Optimization of Pharmacokinetics : A major focus was improving the DMPK (drug metabolism and pharmacokinetic) profile. This was achieved through modifications across the molecule, including at the P1, P2, and acylsulfonamide positions, to balance potency with properties like cell permeability and metabolic stability in human liver microsomes. acs.org

The evolution from an early lead to simeprevir is summarized in the following table, showcasing the dramatic improvements in both antiviral activity and pharmacokinetic parameters.

| Compound | Description | Ki (nM) | EC50 (nM) | Caco-2 P_app (10⁻⁶ cm/s) | HLM Cl_int_ (µL/min/mg) |

| 19 | Initial Macrocyclic Lead | 0.41 | 32 | 3.8 | 46 |

| 29 (Simeprevir) | Optimized Clinical Candidate | 0.47 | 7.8 | 26 | 9.9 |

Table 2. Progression from an Early Lead Compound to Simeprevir. Data sourced from the Journal of Medicinal Chemistry. acs.org HLM Cl_int_ refers to the intrinsic clearance in human liver microsomes, with lower values indicating better metabolic stability.

This systematic optimization process, guided by rational design principles, successfully transformed a promising but flawed lead compound into the clinical candidate simeprevir, which demonstrated an excellent profile of biological activity and pharmacokinetics. researchgate.netacs.org

Hit-to-Lead Refinement for Potency, Selectivity, and Stability

The initial phase of simeprevir's development focused on transforming early "hit" compounds, identified through screening, into viable "lead" compounds. This hit-to-lead process was a multiparameter optimization challenge aimed at enhancing antiviral potency, ensuring selectivity for the target enzyme, and improving metabolic stability.

A critical aspect of the refinement was to enhance the compound's potency against the HCV NS3/4A protease. This involved iterative modifications to the macrocyclic core and its substituents to optimize interactions with the enzyme's active site. For instance, the introduction of a quinoline moiety was found to be beneficial for potency. acs.org

Selectivity was another paramount consideration. The ideal inhibitor needed to target the viral protease without significantly affecting host proteases, thereby minimizing potential off-target toxicities. The macrocyclic structure of simeprevir itself contributed to its selectivity. wikipedia.org Further refinements focused on fine-tuning the molecule to fit precisely within the unique contours of the HCV NS3/4A active site.

Chemical Modifications for Enhanced Properties

The transformation of the initial lead compound into simeprevir was achieved through a series of deliberate chemical modifications. These modifications were guided by the SAR data and aimed at systematically improving the drug-like properties of the molecule.

One of the key optimization strategies involved the modification of the P2 cyclopentane group. acs.org Various substituents were explored to enhance binding affinity and cell permeability. The introduction of a 2-isopropylaminothiazol-4-yl moiety at the 2-position of the quinoline ring, for example, led to a significant increase in potency. acs.org However, this modification initially resulted in poor permeability. acs.org Further optimization of this region was necessary to balance potency and pharmacokinetic properties.

Another critical area of modification was the P1' position of the inhibitor. Different groups were introduced to optimize interactions with the S1' pocket of the protease. The cyclopropylsulfonamide group ultimately chosen for simeprevir proved to be optimal for both potency and metabolic stability. acs.org

The macrocyclic linker itself was also a subject of optimization. The length and rigidity of the linker were adjusted to ensure the correct conformation of the inhibitor for binding to the protease. This was achieved through techniques such as ring-closing metathesis, a powerful synthetic tool for creating macrocycles. nih.gov

The following table summarizes some of the key chemical modifications and their impact on the properties of the developing inhibitor:

| Chemical Modification | Impact on Properties |

| Introduction of a quinoline moiety | Enhanced potency |

| Incorporation of a 2-isopropylaminothiazol-4-yl group | Significantly increased potency |

| Addition of a cyclopropylsulfonamide group | Optimized potency and metabolic stability |

| Optimization of the macrocyclic linker | Ensured correct binding conformation |

Role of Computational Screening

While the primary drug discovery effort for simeprevir was heavily reliant on traditional medicinal chemistry approaches, computational tools played a supportive and increasingly important role in drug design. acs.org Structure-based drug design was a key component of the strategy, utilizing the growing body of publicly available 3D structural information of the HCV NS3/4A protease. acs.org

Molecular modeling was employed to visualize and analyze the binding of inhibitors to the active site of the protease. acs.org This allowed medicinal chemists to rationalize the observed SAR and to design new analogs with improved binding characteristics. For example, computational models helped in understanding the conformational changes in the enzyme upon inhibitor binding, such as the movement of key residues like Arg155. acs.org

Although a dedicated internal crystallography program was not utilized for iterative structural guidance during the initial discovery program, the available structural data from the Protein Data Bank (PDB) provided a reliable basis for modeling and guiding many aspects of inhibitor design. acs.org Later in the development process, a crystal structure of simeprevir in complex with the NS3/4A protease was determined, confirming the binding mode that had been predicted by the modeling studies. acs.org

More recent studies have highlighted the potential of computational screening to identify simeprevir as a potential inhibitor for other viral proteases, such as the main protease of SARS-CoV-2, showcasing the broader applicability of these computational approaches in drug repurposing.

Integration of Medicinal Chemistry and Synthetic Chemistry in Drug Design

The successful development of simeprevir is a testament to the seamless integration of medicinal and synthetic chemistry. firstwordpharma.com Medicinal chemistry principles guided the design of molecules with desired biological and pharmacological properties, while synthetic chemistry provided the practical means to create and optimize these complex molecules.

Synthetic chemists then faced the challenge of developing efficient and scalable routes to synthesize these target molecules. The synthesis of simeprevir is a complex undertaking, involving the construction of a macrocyclic structure with multiple stereocenters. researchgate.net The development of a robust synthetic strategy was crucial for producing the quantities of material needed for preclinical and clinical testing.

A key synthetic challenge was the macrocyclization step. The initial laboratory-scale synthesis utilized a ring-closing metathesis reaction. nih.gov For large-scale production, the synthetic route had to be further optimized for efficiency, safety, and cost-effectiveness. ivaneperez.com This involved exploring different catalysts and reaction conditions to maximize the yield and purity of the final product.

The process development from a lab-scale route to a commercial-scale synthesis involved significant innovation. ivaneperez.com For instance, unscalable reactions used in the initial lead optimization route, such as the Diels-Alder reaction, were replaced with more process-friendly alternatives. ivaneperez.com The development of a kinetic resolution step was also critical for obtaining the desired stereoisomer in high purity. ivaneperez.com

This close collaboration between medicinal and synthetic chemists allowed for rapid progress in the optimization of the lead compound. The ability to quickly synthesize and test new analogs was essential for navigating the complex SAR and for identifying simeprevir as the optimal clinical candidate.

Emerging Research Applications and Broad Antiviral Spectrum of Simeprevir

Investigation of Simeprevir as an Antiviral Agent Against SARS-CoV-2

The investigation into simeprevir as a repurposed drug for COVID-19 has been propelled by both computational modeling studies and subsequent in vitro experimental validation. nih.govacs.org These studies have sought to determine its efficacy in inhibiting viral replication, understand its mechanisms of action against key viral proteins, and explore its potential in combination therapies.

Simeprevir has demonstrated potent antiviral activity against SARS-CoV-2 across various cell lines in laboratory settings. In Vero E6 cells, simeprevir inhibited SARS-CoV-2 replication in a dose-dependent manner, with a reported half-maximal effective concentration (EC50) of 1.41 ± 0.12 μM. nih.govresearchgate.net The 50% cytotoxic concentration (CC50) in these cells was determined to be 32.71 ± 0.94 μM, resulting in a selectivity index of over 23. nih.govresearchgate.net

Further studies have confirmed its inhibitory effects in human cell lines. In human 293T cells, the half-maximal inhibitory concentration (IC50) was 2.3 μM, while in A549-hACE2 cells (a human lung epithelial cell model), the EC50 was 9 μM. nih.govacs.orgresearchgate.net In human Huh7.5 cells, the EC50 was reported to be 14 μM. nih.govresearchgate.net The potent suppression of SARS-CoV-2 replication by simeprevir in these diverse cell models underscores its potential as an antiviral candidate. acs.orgnih.gov

| Cell Line | Assay Type | Value (μM) | Reference |

|---|---|---|---|

| Vero E6 | EC50 | 1.41 ± 0.12 | nih.govresearchgate.net |

| Human 293T | IC50 | 2.3 | nih.govresearchgate.net |

| A549-hACE2 | EC50 | 9 | nih.govresearchgate.net |

| Huh7.5 | EC50 | 14 | nih.govresearchgate.net |

| Vero E6 | CC50 | 32.71 ± 0.94 | nih.govresearchgate.net |

| Human 293T | CC50 | >50 | nih.govresearchgate.net |

| A549-hACE2 | CC50 | 56 | nih.govresearchgate.net |

| Huh7.5 | CC50 | 33 | nih.govresearchgate.net |

Research indicates that simeprevir may exert its antiviral effects against SARS-CoV-2 through a multi-targeted mechanism, inhibiting several key viral enzymes essential for replication. acs.orgnih.govscispace.com This contrasts with its highly specific action against the HCV NS3/4A protease. patsnap.com

The SARS-CoV-2 main protease (Mpro, also known as 3CLpro) is a crucial enzyme that cleaves viral polyproteins into functional non-structural proteins, making it a prime target for antiviral drugs. mdpi.comresearchgate.net Biochemical assays have shown that simeprevir can inhibit Mpro. nih.govbiorxiv.org One study determined the half-maximal inhibitory concentration (IC50) of simeprevir against Mpro to be 9.6 ± 2.3 μM. nih.govbiorxiv.orgresearchgate.net Another investigation reported a consistent IC50 of approximately 10 μM. acs.orgnih.gov While this inhibition is considered weak compared to its potent anti-HCV activity, it represents a direct mechanism of action against a critical SARS-CoV-2 protein. acs.orgnih.gov

An unexpected finding from mechanistic studies was the ability of simeprevir to inhibit the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp or Nsp12), the core enzyme of the viral replication and transcription complex. acs.orgnih.govbiorxiv.org This discovery was surprising given that simeprevir is a non-nucleoside protease inhibitor. acs.orgnih.gov Biochemical assays revealed that simeprevir inhibits RdRp with an IC50 of approximately 5 μM. acs.orgnih.gov This dual-target activity, inhibiting both a protease and a polymerase, suggests a novel mechanism and holds promise for the development of broad-spectrum antiviral agents. acs.orgnih.gov

In addition to Mpro and RdRp, in silico and phenotypic screening studies have suggested that simeprevir may also inhibit the SARS-CoV-2 Nsp13 helicase. nih.govnih.gov The Nsp13 helicase is a vital enzyme that unwinds double-stranded RNA or DNA, a process essential for viral replication. nih.govresearchgate.net Along with other FDA-approved drugs like grazoprevir (B560101) and vapreotide, simeprevir was identified through phenotypic screening as an in vitro inhibitor of SARS-CoV-2 helicase. nih.gov This potential third target further highlights the multifaceted antiviral profile of simeprevir against SARS-CoV-2.

| Viral Protein Target | Enzyme Function | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Main Protease (Mpro) | Viral Polyprotein Cleavage | 9.6 ± 2.3 μM | nih.govbiorxiv.orgresearchgate.net |

| RNA-Dependent RNA Polymerase (RdRp) | Viral RNA Replication | ~5 μM | acs.orgnih.gov |

| Nsp13 (Helicase) | RNA/DNA Unwinding | Identified as in vitro inhibitor | nih.govnih.gov |

A significant finding in the evaluation of simeprevir is its synergistic interaction with the nucleoside analog antiviral, remdesivir (B604916). acs.orgnih.govresearchgate.net In vitro studies have shown that combining simeprevir and remdesivir results in a much greater suppression of SARS-CoV-2 replication than either drug used alone. nih.govbiorxiv.org Bliss score analyses, which assess the combined effect of two drugs, confirmed a synergistic relationship at various concentrations. nih.govbiorxiv.org

This synergy is particularly promising as it could allow for the use of lower, more physiologically feasible concentrations of remdesivir, potentially improving its efficacy and mitigating adverse effects. acs.orgnih.govresearchgate.net The combined action of simeprevir (targeting Mpro and RdRp) and remdesivir (targeting RdRp) provides a strong preclinical rationale for exploring this combination therapy for the management of COVID-19. nih.govresearchgate.net

Molecular Docking Studies of Simeprevir with SARS-CoV-2 Mpro

The global health crisis caused by SARS-CoV-2 prompted an urgent search for effective antiviral agents, with drug repurposing emerging as a key strategy. preprints.org Simeprevir was identified as a promising candidate due to its known activity as a protease inhibitor. nih.gov The main protease (Mpro or 3CLpro) of SARS-CoV-2 is essential for viral replication, making it a prime target for antiviral drugs. nih.govwikipedia.org

Molecular docking studies have been instrumental in evaluating the potential of simeprevir to inhibit SARS-CoV-2 Mpro. These computational studies predict the binding affinity and interaction patterns between a ligand (simeprevir) and a target protein (Mpro). Multiple studies have reported favorable binding energies for simeprevir with the Mpro active site. For instance, one study reported a docking score of -9.9 kcal/mol, while another calculated a binding free energy of -81.74 kcal/mol. tandfonline.comnih.gov Further research corroborated these findings, showing binding free energies for simeprevir and its degradation products ranging from -6.23 to -7.65 kcal/mol. researchgate.net

These studies have also identified key amino acid residues within the Mpro active site that interact with simeprevir. Hydrogen bonds have been observed with residues such as Cys 44 and Gly 143, which are crucial for stabilizing the drug-protein complex. tandfonline.com The consistent results from these docking simulations suggest that simeprevir can fit well into the binding pocket of the SARS-CoV-2 main protease. preprints.org

Table 1: Molecular Docking and Binding Energy Data of Simeprevir with SARS-CoV-2 Mpro

| Study/Parameter | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|

| Study 1 | -9.9 (Docking Score) | Not specified |

| Study 2 | -81.74 (Binding Free Energy) | Cys 44, Gly 143 (via hydrogen bonds) |

| Study 3 | -7.00 (Binding Free Energy) | Not specified |

| Study 4 | -9.0 (Binding Energy) | Not specified |

| Study 5 | -118 ± 11 (Average Binding Energy) | Not specified |

Potential for Repurposing and Novel Antiviral Strategies

The promising results from molecular docking studies have fueled further research into repurposing simeprevir for COVID-19 and developing new antiviral approaches. nih.govtandfonline.com Beyond its predicted interaction with Mpro, mechanistic studies have revealed that simeprevir can inhibit multiple viral targets. Notably, it has been shown to inhibit not only the main protease (Mpro) but also, unexpectedly, the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. wikipedia.orgnih.gov This dual-inhibitory action presents a significant advantage, as targeting multiple essential viral enzymes could lead to more potent antiviral effects and a higher barrier to the development of drug resistance. nih.gov

A particularly promising novel antiviral strategy involves the combination of simeprevir with other antiviral drugs. Research has demonstrated a synergistic effect when simeprevir is used with remdesivir, an established RdRp inhibitor. nih.gov This combination has been shown to potently reduce the SARS-CoV-2 viral load by several orders of magnitude in vitro. nih.gov The synergy suggests that the effective dose of remdesivir could be significantly lowered when co-administered with simeprevir, potentially reducing dose-related side effects. nih.govhealth-online-hero.com

The exploration of simeprevir's antiviral potential extends beyond SARS-CoV-2. Its original success against HCV, a member of the Flaviviridae family, suggests a broader spectrum of activity that warrants further investigation against other RNA viruses. The concept of combining direct-acting antivirals (DAAs) with host-targeting agents or other DAAs to prevent viral rebound and increase efficacy has been explored in the context of HCV and provides a framework for future antiviral strategies. nih.gov The development of combination therapies, often referred to as "cocktails," is a well-established and highly effective strategy against viruses like HIV, and similar approaches incorporating simeprevir could be beneficial for other viral infections. health-online-hero.com

Q & A

Q. How can in vitro resistance profiles inform clinical trial inclusion criteria?

- Methodological Guidance : Exclude genotype 1a patients with Q80K polymorphisms (prevalence ~30% in US/EU) due to 11-fold reduced Simeprevir susceptibility. For genotype 1b, screen for L31 RAS, which reduces SVR by 50% in non-responders .

Tables for Key Findings

| Parameter | Simeprevir + PR | Sofosbuvir + PR | Telaprevir + PR |

|---|---|---|---|

| SVR in IL28B CC (naïve) | 95% | 98% | 71% |

| SVR in F3–F4 fibrosis | 69% | 85% | 62% |

| Treatment Duration (weeks) | 24 (RGT) | 12 | 48 |

| Resistance Mutation | Fold Change (EC₅₀) | Clinical Impact |

|---|---|---|

| Q80K (1a) | 11x | Avoid Simeprevir use |

| D168V/E (1a/1b) | ≥50x | High-level resistance |

| L31M (1b) | 5x | Moderate relapse risk |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.